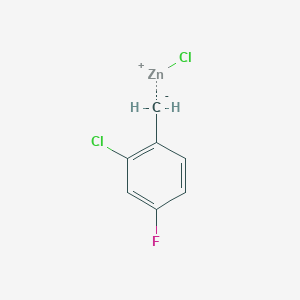

2-Chloro-4-fluorobenZylZinc chloride

Description

2-Chloro-4-fluorobenzylzinc chloride is an organozinc reagent primarily utilized in cross-coupling reactions (e.g., Negishi coupling) for synthesizing complex aromatic and heterocyclic compounds in pharmaceutical and agrochemical research. Organozinc reagents are typically moisture-sensitive and require inert handling conditions, which aligns with the storage specifications (e.g., low-temperature storage) observed in analogs like 6-chloro-5-fluoroindole .

Properties

Molecular Formula |

C7H5Cl2FZn |

|---|---|

Molecular Weight |

244.4 g/mol |

IUPAC Name |

2-chloro-4-fluoro-1-methanidylbenzene;chlorozinc(1+) |

InChI |

InChI=1S/C7H5ClF.ClH.Zn/c1-5-2-3-6(9)4-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

DKIPIUANTZYPIE-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=C(C=C(C=C1)F)Cl.Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluorobenzylzinc chloride typically involves the reaction of 2-Chloro-4-fluorobenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-Chloro-4-fluorobenzyl chloride+Zn→2-Chloro-4-fluorobenzylzinc chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorobenzylzinc chloride undergoes various types of reactions, including:

Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

Cross-coupling reactions: Participates in reactions like Negishi coupling, where it couples with organic halides or pseudohalides in the presence of a palladium catalyst.

Common Reagents and Conditions

Palladium catalysts: Often used in cross-coupling reactions.

Electrophiles: Such as alkyl halides, aryl halides, and acyl chlorides.

Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent.

Major Products

The major products formed from these reactions depend on the electrophile used. For example:

With alkyl halides: Forms substituted benzyl compounds.

With aryl halides: Produces biaryl compounds.

With acyl chlorides: Yields ketones.

Scientific Research Applications

2-Chloro-4-fluorobenzylzinc chloride is used in various scientific research applications, including:

Organic synthesis: As a reagent in the formation of complex organic molecules.

Medicinal chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material science: For the preparation of functionalized materials with specific properties.

Biological studies: In the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism by which 2-Chloro-4-fluorobenzylzinc chloride exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in chemical reactions. The compound can transfer its benzyl group to an electrophile, facilitated by the presence of a catalyst. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

a. Reactivity Differences

- Organozinc vs. Benzyl Halides: 2-Chloro-4-fluorobenzylzinc chloride exhibits higher nucleophilicity than its benzyl bromide/chloride analogs, enabling direct participation in cross-couplings without prior activation. Benzyl bromides (e.g., 2-chloro-4-fluorobenzyl bromide) often serve as precursors to organozinc reagents .

- Boronic Acid Utility: The boronic acid derivative (CAS 957121-07-2) is stable under aerobic conditions but requires palladium catalysts for Suzuki reactions, contrasting with the organozinc reagent’s use of nickel or zinc-mediated couplings .

b. Cost and Availability

- Benzyl bromide (JPY 52,700/10g) is significantly costlier than boronic acids (JPY 16,500/25g), reflecting differences in synthesis complexity and market demand .

- Organozinc reagents are typically niche and expensive due to stringent handling requirements, though pricing data for 2-chloro-4-fluorobenzylzinc chloride is unavailable in the provided evidence.

c. Structural and Functional Impact

- The fluoro-chloro substitution pattern in these compounds enhances electrophilicity at the benzyl position, critical for regioselective coupling.

- The indole derivative (CAS 122509-72-2) demonstrates the importance of heterocyclic frameworks in drug design, diverging from the linear benzyl-based reactivity of the zinc chloride compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.